Cas no 1159977-25-9 (2’-Deschloro-2’-hydroxy Dasatinib)

2’-Deschloro-2’-hydroxy Dasatinib 化学的及び物理的性質
名前と識別子
-
- 2’-Deschloro-2’-hydroxy Dasatinib
- 2'-Deschloro-2'-hydroxy Dasatinib
- 2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide
- N-(2-Hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
- 5-thiazolecarboxamide, 2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-n-(2-hydroxy-6-methylphenyl)-
- AK171133
- 2 inverted exclamation mark -Deschloro-2 inverted exclamation mark -hydroxy Dasatinib
- 2-[[6-[4-(2-Hydroxyethyl)-1
- N-(2-HYDROXY-6-METHYLPHENYL)-2-
- C22H27N7O3S
- AKOS025289704
- 5-thiazolecarboxamide,2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-n-(2-hydroxy-6-methylphenyl)-
- 9EU2G6Q9CG
- DTXSID40675791
- 5-Thiazolecarboxamide, 2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-N-(2-hydroxy-6-methylphenyl)-; 2-[[6-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-hydroxy-6-methylphenyl)thiazole-5-carboxamide
- N-(2-HYDROXY-6-METHYLPHENYL)-2-({6-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-METHYLPYRIMIDIN-4-YL}AMINO)-1,3-THIAZOLE-5-CARBOXAMIDE
- 1159977-25-9
- AS-64868
- ASK-049-05
- 2-({6-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide
- AMY34026
- 2-[[6-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-N-(2-hydroxy-6-methylphenyl)-5-thiazolecarboxamide
- CS-0050402
-
- MDL: MFCD24386643
- インチ: 1S/C22H27N7O3S/c1-14-4-3-5-16(31)20(14)27-21(32)17-13-23-22(33-17)26-18-12-19(25-15(2)24-18)29-8-6-28(7-9-29)10-11-30/h3-5,12-13,30-31H,6-11H2,1-2H3,(H,27,32)(H,23,24,25,26)
- InChIKey: QSYUTCLLUVARSF-UHFFFAOYSA-N
- ほほえんだ: S1C(C(N([H])C2C(=C([H])C([H])=C([H])C=2C([H])([H])[H])O[H])=O)=C([H])N=C1N([H])C1=C([H])C(=NC(C([H])([H])[H])=N1)N1C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])O[H])C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 469.19000
- どういたいしつりょう: 469.19
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 10
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 639
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 155
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- PSA: 158.47000
- LogP: 2.82560
2’-Deschloro-2’-hydroxy Dasatinib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D288805-1mg |
2’-Deschloro-2’-hydroxy Dasatinib |
1159977-25-9 | 1mg |
$253.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N38290-100mg |
N-(2-Hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide |
1159977-25-9 | 95% | 100mg |
¥39616.0 | 2024-07-19 | |
eNovation Chemicals LLC | D496905-500MG |
5-thiazolecarboxamide, 2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-n-(2-hydroxy-6-methylphenyl)- |
1159977-25-9 | 97% | 500mg |
$4535 | 2024-05-23 | |
Alichem | A089000844-250mg |
N-(2-Hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide |
1159977-25-9 | 95% | 250mg |
$8112.00 | 2023-09-04 | |
eNovation Chemicals LLC | D496905-1G |
5-thiazolecarboxamide, 2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-n-(2-hydroxy-6-methylphenyl)- |
1159977-25-9 | 97% | 1g |
$6805 | 2024-05-23 | |
Chemenu | CM105856-1g |
5-thiazolecarboxamide, 2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-n-(2-hydroxy-6-methylphenyl)- |
1159977-25-9 | 97% | 1g |
$*** | 2023-04-03 | |
Aaron | AR000I3O-100mg |
2’-Deschloro-2’-hydroxy Dasatinib |
1159977-25-9 | 95% | 100mg |
$1734.00 | 2023-12-16 | |
1PlusChem | 1P000HVC-100mg |
2’-Deschloro-2’-hydroxy Dasatinib |
1159977-25-9 | 95+% | 100mg |
$1916.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1121042-100mg |
N-(2-Hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide |
1159977-25-9 | 98% | 100mg |
¥15450.00 | 2024-08-09 | |
eNovation Chemicals LLC | D496905-100mg |
5-thiazolecarboxamide, 2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-n-(2-hydroxy-6-methylphenyl)- |
1159977-25-9 | 97% | 100mg |
$1360 | 2025-02-18 |
2’-Deschloro-2’-hydroxy Dasatinib 関連文献
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
2’-Deschloro-2’-hydroxy Dasatinibに関する追加情報
Introduction to 2’-Deschloro-2’-hydroxy Dasatinib (CAS No. 1159977-25-9)
2’-Deschloro-2’-hydroxy Dasatinib, identified by the Chemical Abstracts Service Number (CAS No.) 1159977-25-9, is a significant derivative of the well-known tyrosine kinase inhibitor Dasatinib. This compound has garnered considerable attention in the field of pharmaceutical chemistry and oncology due to its unique structural modifications and potential therapeutic applications. The synthesis and characterization of this molecule represent a testament to the ongoing advancements in drug design, particularly in the development of targeted therapies for cancer treatment.
The parent compound, Dasatinib, is a potent and selective inhibitor of several tyrosine kinases, including BCR-Abl, which is crucial in the treatment of chronic myeloid leukemia (CML). However, Dasatinib's clinical use is often accompanied by side effects such as myelosuppression and gastrointestinal issues. The modification of Dasatinib to produce 2’-Deschloro-2’-hydroxy Dasatinib aims to address these limitations while retaining or enhancing its pharmacological activity.
The structural modification involves the removal of a chlorine atom at the 2' position and the introduction of a hydroxyl group at the same position. These changes have been strategically designed to alter the pharmacokinetic properties of the molecule, potentially improving its solubility, bioavailability, and metabolic stability. Such modifications are critical in optimizing drug candidates for clinical efficacy and patient tolerance.
Recent studies have highlighted the importance of kinase inhibitors in precision medicine, particularly in cancers driven by specific genetic mutations. Dasatinib derivatives like 2’-Deschloro-2’-hydroxy Dasatinib are being explored as potential candidates for overcoming drug resistance and improving treatment outcomes. For instance, research has demonstrated that modifications at the 2' position can significantly influence the binding affinity and selectivity of kinase inhibitors.
In vitro studies have shown that 2’-Deschloro-2’-hydroxy Dasatinib exhibits comparable or even improved inhibitory activity against BCR-Abl compared to its parent compound. Additionally, preliminary data suggest that this derivative may have a broader spectrum of activity against other kinases involved in cancer progression. This expanded activity could make it a valuable tool in combination therapies, where multiple targets are addressed simultaneously to enhance therapeutic efficacy.
The synthesis of 2’-Deschloro-2’-hydroxy Dasatinib involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as catalytic hydrogenation and selective oxidation, are employed to achieve the desired structural modifications. The purity and yield of the final product are critical factors that determine its suitability for further preclinical and clinical studies.
Preclinical studies are essential for evaluating the safety and efficacy of new drug candidates before they can be tested in human trials. In animal models, 2’-Deschloro-2’-hydroxy Dasatinib has shown promise in terms of reducing tumor growth and improving survival rates in cancer-bearing hosts. Moreover, pharmacokinetic studies indicate that this derivative may have a favorable profile regarding absorption, distribution, metabolism, and excretion (ADME) properties.
The potential advantages of 2’-Deschloro-2’-hydroxy Dasatinib over existing therapies include reduced toxicity, improved patient compliance due to better tolerability, and enhanced therapeutic efficacy. These benefits are particularly important for patients who experience significant side effects from current treatments or who develop resistance over time. The development of next-generation kinase inhibitors like 2’-Deschloro-2’-hydroxy Dasatinib represents a significant step forward in personalized medicine.
As research continues to uncover new insights into cancer biology and kinase function, compounds like 2’-Deschloro-2’-hydroxy Dasatinib will play an increasingly important role in shaping future treatment strategies. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies are essential to translate these findings into safe and effective therapies for patients worldwide.
The future prospects for 2’-Deschloro-2’-hydroxy Dasatinib include further optimization through structure-based drug design approaches. By leveraging computational modeling and high-throughput screening techniques, scientists can identify additional modifications that may enhance its pharmacological properties. Additionally, exploring combination regimens with other targeted agents or immunotherapies could expand its therapeutic applications.
In conclusion, 2’-Deschloro - - hydroxy Dasatinib (CAS No. 1159977 - 25 -9) is a promising derivative with significant potential in oncology research . Its unique structural features offer advantages over existing therapies , making it an attractive candidate for further development . As our understanding of cancer biology evolves , compounds like this will continue to drive innovation in targeted cancer treatment .
1159977-25-9 (2’-Deschloro-2’-hydroxy Dasatinib) 関連製品
- 1806860-37-6(Methyl 2-bromo-3-(difluoromethyl)-6-nitropyridine-4-acetate)
- 916583-95-4(2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)-)
- 179601-39-9((1R)-1-pyrimidin-5-ylethanamine)
- 2229122-19-2(2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid)
- 1481804-36-7(2-Cyclopropyl-2-ethylazetidine)
- 2171724-49-3(2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid)
- 2060050-92-0(5-fluorothieno2,3-bpyridine-2-carbaldehyde)
- 942006-36-2(2-{3-(4-chlorophenyl)methyl-2,4-dioxo-1,3,8-triazaspiro4.5decan-8-yl}-N-(2-fluorophenyl)acetamide)
- 2138222-98-5(N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine)
- 859108-16-0(1,4-dimethyl 2-{(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methylamino}benzene-1,4-dicarboxylate)
